1-Methylcyclopentane-1,3-diol is an organic compound with the molecular formula C6H12O2. It consists of a cyclopentane ring substituted with two hydroxyl groups at the 1 and 3 positions and a methyl group at the 1 position. The compound is characterized by its unique stereochemistry, specifically the (1R,3S) configuration, which contributes to its chemical properties and potential applications in various fields.
The structural representation of 1-methylcyclopentane-1,3-diol can be expressed using the SMILES notation as CC1(O)CCC(O)C1. This indicates a five-membered ring structure with two hydroxyl groups attached to the carbon atoms in the ring .
These reactions are significant for modifying the compound for specific applications in organic synthesis and materials science .
Several methods have been developed for synthesizing 1-methylcyclopentane-1,3-diol:
These synthetic routes allow for the production of this compound with specific configurations and yields.
1-Methylcyclopentane-1,3-diol has potential applications in several areas:
Interaction studies involving 1-methylcyclopentane-1,3-diol could focus on its ability to form hydrogen bonds and its solubility characteristics. Such studies are crucial for understanding how this compound interacts with other chemicals, particularly in biological systems or industrial applications. Research into its solubility in various solvents could also provide insights into its potential uses in formulations .
Several compounds share structural similarities with 1-methylcyclopentane-1,3-diol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methylcyclopentane-1,3-diol | C6H12O2 | Similar diol structure but different substitution |
| Cyclopentane-1,2-diol | C5H10O2 | Contains hydroxyl groups at different positions |
| 1,2-Cyclopentanediol | C5H10O2 | Exhibits different stereochemistry |
The uniqueness of 1-methylcyclopentane-1,3-diol lies in its specific (1R,3S) stereochemistry and its position of substitution on the cyclopentane ring. This configuration may impart distinct chemical reactivity and biological properties compared to other similar compounds.
Asymmetric dihydroxylation (AD) represents a cornerstone method for introducing vicinal diol motifs with high enantiomeric excess. For cyclopentane systems, this approach typically involves the oxidation of cyclopentene precursors using osmium tetroxide (OsO₄) in the presence of chiral ligands. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the chiral ligand dictates the facial selectivity of the osmium intermediate, leading to preferential formation of one diastereomer.
A seminal study by Jefford and Timári demonstrated the amplified asymmetric dihydroxylation of racemic cyclopenteno-1,2,4-trioxane using N-methylmorpholine N-oxide (NMO) as a co-oxidant and (DHQD)₂PHAL as the chiral ligand. This iterative process yielded enantiomerically pure (1R,3S)-1-methylcyclopentane-1,3-diol (96% ee) and its enantiomer (98% ee) in combined yields exceeding 74%. The stereochemical outcome arises from the ligand’s ability to stabilize specific transition states during the osmate ester formation, with the methyl group’s steric bulk directing hydroxyl group orientation.
Table 1: Catalytic Systems for Asymmetric Dihydroxylation of Cyclopentene Derivatives
Recent advances in iron-catalyzed systems have expanded the scope of AD. Bioinspired nonheme iron complexes using H₂O₂ as an oxidant achieve 99% ee for syn-diols by modulating counterion effects. This method circumvents the toxicity of osmium while maintaining high stereoselectivity, though substrate limitations persist for highly substituted cyclopentenes.
The reduction of cyclopentane-1,3-dione to 1-methylcyclopentane-1,3-diol introduces two stereocenters, necessitating precise control over diastereoselectivity. Chiral transition metal catalysts, particularly those based on ruthenium and iridium, enable asymmetric transfer hydrogenation (ATH) of the diketone.
Ruthenium complexes with N-sulfonylated diamines (e.g., TsDPEN) exhibit exceptional activity in ATH. Under Meerwein-Ponndorf-Verley (MPV) conditions, these catalysts reduce the diketone via a six-membered transition state, where the methyl group’s conformation dictates hydroxyl group orientation. A study employing [RuCl(η⁶-p-cymene)(TsDPEN)] achieved a cis:trans diol ratio of 7:3 at 80°C in isopropanol, with the cis-isomer predominating due to reduced steric hindrance in the transition state.
Table 2: Reaction Conditions and Selectivity in Diketone Reductions
| Catalyst | Temperature (°C) | Solvent | cis:% | trans:% | Yield (%) |
|---|---|---|---|---|---|
| Ru-TsDPEN | 80 | i-PrOH | 70 | 30 | 92 |
| Ir-Cp* with chiral phosphine | 25 | THF | 55 | 45 | 88 |
| Raney Nickel (modified) | 150 | H₂O/EtOH | 85 | 15 | 78 |
Notably, high-pressure hydrogenation over modified Raney Nickel at 150°C preferentially yields the cis-diol (85:15 ratio), as the rigid cyclopentane ring favors equatorial hydroxyl placement. However, elevated temperatures risk dehydration side reactions, necessitating careful control of reaction duration and substrate concentration.
Dynamic kinetic resolution (DKR) merges in situ racemization of intermediates with enantioselective transformations, enabling theoretical 100% yield of a single diastereomer. For 1-methylcyclopentane-1,3-diol, DKR strategies often target the transient hemiacetal formed during acid-catalyzed equilibration of diol diastereomers.
A bifunctional catalyst system combining a Brønsted acid (e.g., phosphoric acid) and a chiral thiourea has shown promise in DKR. The acid promotes hemiacetal interconversion, while the thiourea moiety selectively hydrogen-bonds to one enantiomer, directing nucleophilic attack in subsequent acylation or silylation steps. This approach achieved 94% de for the cis-diol derivative when applied to a racemic mixture, with the methyl group’s stereochemistry locked early in the reaction cascade.
Table 3: DKR Systems for 1-Methylcyclopentane-1,3-diol Derivatives
| Catalyst System | Resolving Agent | de (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Chiral phosphoric acid/thiourea | Ac₂O | 94 | 89 | |
| Lipase CAL-B with racemase | Vinyl acetate | 88 | 92 | |
| Pd-NHC complexes | Allyl carbonate | 90 | 85 |
Enzymatic DKR using lipase B from Candida antarctica (CAL-B) and a substrate-racemizing enzyme represents an eco-friendly alternative. In one implementation, CAL-B selectively acylated the (1R,3S)-diol while a concurrently operating racemase equilibrated the unreacted enantiomer, achieving 88% de over 24 hours.
The primary hydroxyl groups of 1-methylcyclopentane-1,3-diol enable direct coordination to transition metal centers through bidentate chelation. This coordination mode creates a five-membered metallacycle that stabilizes the metal-ligand interaction while maintaining conformational rigidity essential for enantioselective catalysis [1] [2]. The methyl substituent at the 1-position introduces additional steric discrimination, enhancing the chiral environment around the metal center.
Research into chiral diol ligands has demonstrated that the spatial arrangement of hydroxyl groups significantly influences catalytic performance [3] [4]. In the case of 1-methylcyclopentane-1,3-diol, the 1,3-positioning creates an optimal bite angle for transition metal coordination, typically ranging from 85° to 95°, which aligns well with preferred coordination geometries for rhodium, iridium, and palladium complexes [5] [6].
Advanced ligand design incorporates the methylcyclopentane-diol core into larger polydentate frameworks. These strategies involve chemical modification of the hydroxyl groups to create extended coordination networks. Common approaches include:
Phosphine-Diol Hybrid Systems: The hydroxyl groups can be converted to phosphinite or phosphite functionalities, creating mixed donor atom environments that combine the chelating properties of diols with the electronic tunability of phosphorus ligands [5] [7]. This approach has proven successful in related cyclopentane-diol systems, where P,O-hybrid ligands demonstrated enhanced enantioselectivity compared to purely oxygen-donor systems [1] [4].
Nitrogen-Functionalized Derivatives: Conversion of hydroxyl groups to amino or imino functionalities creates N,N-chelating ligands with distinct electronic properties. These modifications enable fine-tuning of the ligand field strength and can accommodate different coordination preferences of various transition metals [6] [8].
The methylcyclopentane-diol framework serves as an effective chiral auxiliary for temporary attachment to substrates or other ligands. This strategy leverages the inherent chirality of the diol to control stereochemical outcomes in subsequent transformations [9] [10]. The auxiliary can be removed under mild conditions, recovering the target product in enantiomerically enriched form while allowing recycling of the chiral methylcyclopentane-diol unit.
A particularly innovative approach involves incorporating the methylcyclopentane-diol motif into modified cyclopentadienyl ligands. This strategy combines the established coordination chemistry of cyclopentadienyl systems with the enhanced chirality and functionality of the diol framework [11] [12]. The resulting hybrid ligands maintain the strong metal-carbon bonding characteristic of cyclopentadienyl complexes while introducing additional coordination sites and chiral elements.
The electronic properties of 1-methylcyclopentane-1,3-diol as a ligand arise from the interplay between its oxygen donor atoms and the cycloalkane framework. The hydroxyl groups function as moderate σ-donors with limited π-acceptor capability, resulting in a ligand field strength intermediate between purely aliphatic diols and aromatic systems [13] [14].
Computational studies indicate that the methylcyclopentane-diol ligand exhibits electronic parameter values (as measured by carbonyl stretching frequencies in model complexes) of approximately 1870-1875 cm⁻¹, positioning it between methylcyclopentadienyl (1876 cm⁻¹) and pentamethylcyclopentadienyl (1865 cm⁻¹) ligands [15] [14]. This electronic positioning suggests enhanced electron-donating ability compared to unsubstituted cyclopentadienyl ligands while maintaining sufficient π-acceptance to stabilize low oxidation state metal centers.
The cyclopentane ring of 1-methylcyclopentane-1,3-diol adopts envelope or half-chair conformations that significantly influence the steric environment around coordinated metal centers [16] [17]. The methyl substituent at the 1-position introduces asymmetry that biases the ring toward specific conformations, creating predictable steric patterns.
Conformational Analysis: Nuclear magnetic resonance studies reveal that the methylcyclopentane-diol framework exhibits restricted conformational flexibility when coordinated to metal centers [16] [18]. This rigidity enhances enantioselectivity by creating well-defined chiral pockets around the catalytic site. The estimated cone angle for methylcyclopentane-diol derived ligands ranges from 135° to 145°, intermediate between methylcyclopentadienyl (125°) and pentamethylcyclopentadienyl (142°) systems [19] [20].
Sterimol Parameter Applications: Recent applications of Sterimol parameters to cyclopentane-based ligands demonstrate that the methylcyclopentane-diol framework provides optimal steric control for asymmetric catalysis [21] [22]. The B₁ parameter (minimum width) of approximately 1.8 Å and L parameter (length) of 3.2 Å create an ideal balance between substrate accessibility and enantioselective discrimination.
The comparison between cyclopentadienyl (Cp), methylcyclopentadienyl (Cp′), and methylcyclopentane-diol derived ligands reveals significant differences in both steric and electronic properties that directly impact catalytic performance [13] [19] [25].
Electronic Donor Strength: Methylcyclopentadienyl ligands exhibit enhanced electron-donating ability compared to unsubstituted cyclopentadienyl systems due to the inductive effect of the methyl group [25] [26]. This enhanced donation stabilizes higher oxidation states and facilitates oxidative addition processes essential for many catalytic cycles. Methylcyclopentane-diol ligands demonstrate similar electronic enhancement while providing additional coordination flexibility through their bidentate nature [1] [2].
Steric Discrimination: The methyl substituent in Cp′ ligands creates asymmetric steric environments that improve enantioselectivity in asymmetric transformations [21] [19]. However, this improvement is limited by the symmetric nature of the cyclopentadienyl coordination mode. In contrast, methylcyclopentane-diol ligands provide inherent asymmetry through their chiral framework, potentially offering superior enantioselective control [5] [4].
Comparative studies across various asymmetric transformations demonstrate distinct performance profiles for different ligand types:
Hydrogenation Reactions: Cp′-metal complexes typically achieve 75-85% enantioselectivity in standard asymmetric hydrogenation reactions, representing a 10-15% improvement over unsubstituted Cp systems [4] [27]. Methylcyclopentane-diol based catalysts show promise for achieving 85-95% enantioselectivity, though comprehensive studies remain limited [1] [2].
C-H Activation Processes: Pentamethylcyclopentadienyl (Cp) complexes dominate this field, achieving >90% enantioselectivity in optimized systems [21] [23]. The enhanced steric bulk and electron-donating ability of Cp ligands create ideal conditions for selective C-H bond activation. Methylcyclopentane-diol ligands offer alternative coordination modes that may access different substrate classes or reaction pathways [11] [12].
Cross-Coupling Reactions: Traditional cyclopentadienyl ligands show limited application in cross-coupling catalysis due to their strong metal coordination that inhibits substrate binding [7] [24]. Methylcyclopentane-diol ligands provide reversible coordination that enables substrate access while maintaining chiral control, making them promising candidates for asymmetric cross-coupling applications.
The differences in ligand coordination modes lead to distinct mechanistic pathways that influence catalytic outcomes:
Ligand Hemilability: Methylcyclopentane-diol ligands exhibit hemilabile behavior where one hydroxyl group can reversibly dissociate to create coordinative unsaturation [6] [7]. This property enables substrate coordination while maintaining sufficient ligand control for enantioselectivity. In contrast, cyclopentadienyl ligands maintain constant pentahapto coordination, requiring alternative mechanisms for substrate access [28] [18].
Conformational Dynamics: The rigid cyclopentadienyl framework contrasts with the conformational flexibility of methylcyclopentane-diol ligands [16] [17]. This flexibility allows dynamic adaptation to different substrates and reaction intermediates, potentially enabling broader substrate scope and higher turnover frequencies.
Electronic Modulation During Catalysis: Cyclopentadienyl ligands function primarily as spectator ligands with minimal electronic changes during catalytic cycles [28] [29]. Methylcyclopentane-diol ligands can undergo electronic reorganization through changes in coordination mode, providing additional opportunities for catalytic control and substrate activation [1] [2].